nNOS Inhibitory Activity vs. 3-Methyl Analog
The 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine exhibits potent inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM, as measured in an assay using Sprague-Dawley rat brain homogenates [1]. While direct head-to-head data for the 3-methyl analog (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, CAS 62908-83-2) under identical assay conditions is not available in the primary literature, the 3-isopropyl derivative demonstrates a well-defined potency that can be compared to the class-wide range for this target. In contrast, the 3-methyl-5-nitro analog is primarily characterized by its physicochemical properties (e.g., molecular weight 178.15, LogP ~1.5) and is commonly utilized as a general synthetic intermediate rather than a lead compound for nNOS inhibition .
| Evidence Dimension | nNOS Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 110 nM |
| Comparator Or Baseline | 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (Data not available for this specific target; compound is a general synthetic intermediate) |
| Quantified Difference | Not calculable (comparator lacks target-specific data) |
| Conditions | Inhibition of nNOS in Sprague-Dawley rat brain homogenates assessed as conversion of oxyhemoglobin to methemoglobin measured by UV-vis |
Why This Matters
The validated potency against nNOS positions this compound as a targeted tool for neuroinflammation and pain pathway research, whereas the 3-methyl analog lacks this specific biological annotation.
- [1] BindingDB. (2012). BDBM50209245 (CHEMBL247378) Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50209245 View Source
